5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
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Overview
Description
5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is characterized by its complex structure, which includes a chloro-substituted benzamide core, a methoxy group, and a phenylmorpholino moiety. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
Target of Action
It has been reported as an intermediate in the synthesis of glyburide , a drug used to treat type 2 diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .
Mode of Action
Based on its role as an intermediate in the synthesis of glyburide , it can be inferred that it might interact with its targets in a similar manner as glyburide. Glyburide closes the ATP-sensitive potassium channels in the beta cells of the pancreas. This depolarizes the cell membrane and opens voltage-gated calcium channels, leading to an influx of calcium. The increased intracellular calcium stimulates the release of insulin .
Biochemical Pathways
As an intermediate in the synthesis of glyburide , it might be involved in the regulation of insulin secretion and glucose homeostasis.
Pharmacokinetics
As an intermediate in the synthesis of glyburide , it might share similar pharmacokinetic properties. Glyburide is well absorbed from the gastrointestinal tract and is extensively metabolized in the liver. It is excreted in urine and feces .
Result of Action
As an intermediate in the synthesis of glyburide , it might contribute to the therapeutic effects of glyburide, which include lowering blood glucose levels by stimulating insulin release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the benzamide core, followed by the introduction of the chloro and methoxy substituents. The phenylmorpholino moiety is then attached through a series of coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the various steps of the synthesis. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: This compound shares a similar benzamide core but has different substituents.
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: Another related compound with a simpler structure.
Uniqueness
5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to its specific combination of functional groups and its ability to serve as a versatile intermediate in various chemical syntheses. Its complex structure allows for a wide range of chemical modifications, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-17-8-7-15(21)11-16(17)20(25)22-12-19(24)23-9-10-27-18(13-23)14-5-3-2-4-6-14/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXGZEHEFCFAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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